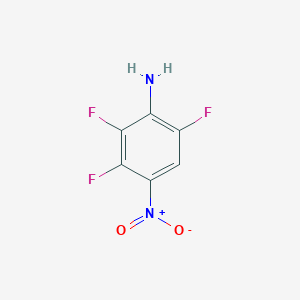
2,3,6-Trifluoro-4-nitroaniline
Vue d'ensemble
Description
2,3,6-Trifluoro-4-nitroaniline is an aniline derivative . It is a building block used in chemical synthesis .
Synthesis Analysis
The synthesis of 2,3,6-Trifluoro-4-nitroaniline involves several steps. One method involves the use of dry Potassium monofluoride and phase-transfer catalyst tetramethyl ammonium chloride . The reaction is heated to 180°C for 6-8 hours. After the reaction is cooled to room temperature, the filtrate is subjected to underpressure distillation .Physical And Chemical Properties Analysis
2,3,6-Trifluoro-4-nitroaniline has a molecular weight of 192.10 . It has a melting point of 59-61°C . The compound has a density of 1.7±0.1 g/cm³ . It has a boiling point of 287.6±35.0°C at 760 mmHg .Applications De Recherche Scientifique
Differentiation of Isomers
2,3,6-Trifluoro-4-nitroaniline, among other fluoronitroanilines, has been studied for its distinct behavior in negative-ion electrospray ionization mass spectrometry. This compound exhibits unique fragmentation patterns, enabling the differentiation of isomeric structures. The in-source fragmentation induced by cone voltage increase is a key technique in this differentiation, as demonstrated in a study by Gierczyk et al. (2006) (Gierczyk et al., 2006).
Hydrogen Bonding and Molecular Structure
Research by Glidewell et al. (2002) explored the hydrogen bonding in C-substituted nitroanilines, including 2,3,6-Trifluoro-4-nitroaniline. They found that the molecular structure and hydrogen bonding patterns are significantly influenced by the substitution pattern of aromatic rings with fluorine atoms, leading to the formation of complex molecular structures (Glidewell et al., 2002).
Oxidation and Reduction Reactions
Studies on the oxidation of perfluoroaromatics, including various nitroaniline compounds, have shown that 2,3,6-Trifluoro-4-nitroaniline reacts with nitrous acid to form different derivatives. This reaction demonstrates the compound's reactivity and potential for forming diverse chemical entities, as discussed by Hudlicky and Bell (1974) (Hudlicky & Bell, 1974).
Spectroscopic and Quantum Mechanical Characterization
Yildirim (2019) conducted a study on the spectroscopic and quantum mechanical characterization of 2-trifluoromethyl-4-nitroaniline, a related compound. This research included analyses of structural, vibrational, and electronic properties, providing insights into the compound's molecular behavior (Yildirim, 2019).
Environmental Applications
2,3,6-Trifluoro-4-nitroaniline's related compounds, such as 2-chloro-4-nitroaniline, have been utilized in environmental applications, such as the biodegradation of pollutants. For example, Khan et al. (2013) investigated the aerobic degradation pathway of 2-chloro-4-nitroaniline by Rhodococcus sp., which has implications for environmental remediation (Khan et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
2,3,6-trifluoro-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2/c7-2-1-3(11(12)13)4(8)5(9)6(2)10/h1H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRCFULIICUDSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)N)F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trifluoro-4-nitroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



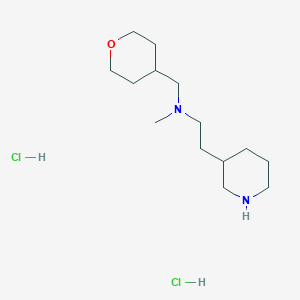
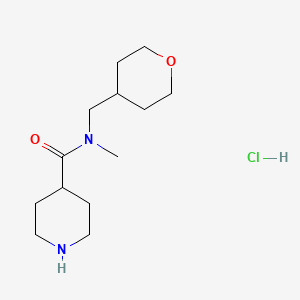
![N-Methyl-N-[2-(2-piperidinyl)ethyl]-cyclohexanamine dihydrochloride](/img/structure/B1424162.png)
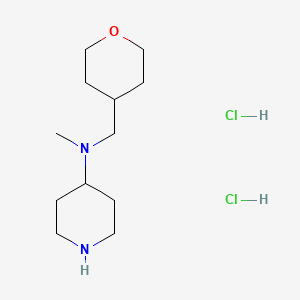
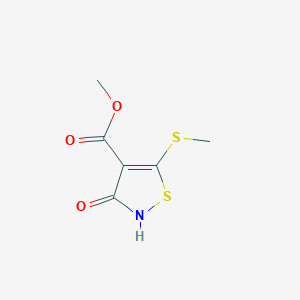
![N-Methyl-N-[2-(4-piperidinyl)ethyl]-cyclohexanamine dihydrochloride](/img/structure/B1424170.png)
![5,7-Dibromobenzo[d]thiazole](/img/structure/B1424174.png)
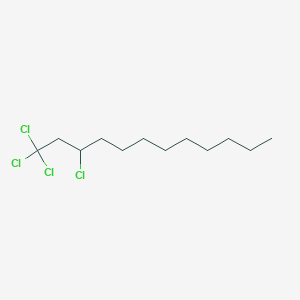
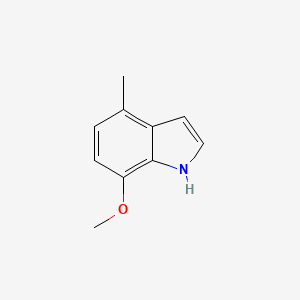
![4-[(2-Methoxyethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1424177.png)
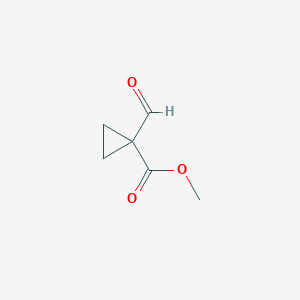
![3,6-dibromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424181.png)
![3,7-dichloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424182.png)
![7-Methoxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid](/img/structure/B1424183.png)